molecular formula C18H21NO3 B8150153 (S)-ethyl 2-amino-3-(3'-methoxy-[1,1'-biphenyl]-3-yl)propanoate

(S)-ethyl 2-amino-3-(3'-methoxy-[1,1'-biphenyl]-3-yl)propanoate

Cat. No.: B8150153
M. Wt: 299.4 g/mol
InChI Key: VTXVINDKBWAKQV-KRWDZBQOSA-N
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Description

(S)-ethyl 2-amino-3-(3’-methoxy-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a methoxy-substituted biphenyl moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 2-amino-3-(3’-methoxy-[1,1’-biphenyl]-3-yl)propanoate typically involves multi-step organic synthesis techniques. One common approach is the asymmetric synthesis, which ensures the production of the desired enantiomer. The synthetic route may include the following steps:

    Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of (S)-ethyl 2-amino-3-(3’-methoxy-[1,1’-biphenyl]-3-yl)propanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, chiral catalysts and ligands are often employed to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 2-amino-3-(3’-methoxy-[1,1’-biphenyl]-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-ethyl 2-amino-3-(3’-methoxy-[1,1’-biphenyl]-3-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a ligand in the study of protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-ethyl 2-amino-3-(3’-methoxy-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The biphenyl moiety allows for π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-ethyl 2-amino-3-(3’-methoxy-[1,1’-biphenyl]-3-yl)propanoate: The enantiomer of the compound with different stereochemistry.

    Methyl 2-amino-3-(3’-methoxy-[1,1’-biphenyl]-3-yl)propanoate: A similar compound with a methyl ester group instead of an ethyl ester.

    2-amino-3-(3’-methoxy-[1,1’-biphenyl]-3-yl)propanoic acid: The corresponding carboxylic acid derivative.

Uniqueness

(S)-ethyl 2-amino-3-(3’-methoxy-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can significantly influence the compound’s biological activity and interactions with molecular targets, making it valuable for research and therapeutic applications.

Properties

IUPAC Name

ethyl (2S)-2-amino-3-[3-(3-methoxyphenyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-22-18(20)17(19)11-13-6-4-7-14(10-13)15-8-5-9-16(12-15)21-2/h4-10,12,17H,3,11,19H2,1-2H3/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXVINDKBWAKQV-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)C2=CC(=CC=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=CC=C1)C2=CC(=CC=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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